Nvs-cecr2-1: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Potential
Nvs-cecr2-1: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Chromatin remodeling is a fundamental cellular process governing gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomain-containing proteins, which act as epigenetic "readers" of acetylated histones, are key players in this process and have emerged as promising therapeutic targets. This document provides an in-depth technical overview of Nvs-cecr2-1, a potent and selective chemical probe for the non-BET family bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). We detail the mechanism by which Nvs-cecr2-1 modulates chromatin structure, summarize key quantitative data, present detailed experimental protocols, and visualize its impact on cellular signaling pathways.
Introduction: CECR2 in Chromatin Remodeling
Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a crucial protein involved in several nuclear processes, including neurulation, DNA damage response, and spermatogenesis.[1][2] It contains a single bromodomain (BRD), a conserved 110-amino acid module that recognizes and binds to acetylated lysine residues (KAc) on histone tails and other proteins.[3] This "reading" activity is central to its function in chromatin biology.
CECR2 does not act alone; it is a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex.[1][4] CERF is an ATP-dependent chromatin remodeler of the ISWI family, where CECR2 partners with the ATPase catalytic subunits SMARCA1 (SNF2L) or SMARCA5 (SNF2H).[5][6] By binding to acetylated histones via its bromodomain, CECR2 recruits the remodeling machinery to specific genomic loci, altering nucleosome positioning to regulate DNA accessibility for transcription, replication, and repair.[5][7]
Nvs-cecr2-1: A Selective Chemical Probe
Nvs-cecr2-1 is a potent, cell-permeable, and highly selective inhibitor of the CECR2 bromodomain.[8] Developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis, it serves as an invaluable chemical tool to investigate the biological functions of CECR2.[3][8] Unlike the extensively studied BET inhibitors, Nvs-cecr2-1 provides a means to explore the therapeutic potential of targeting non-BET bromodomains. It exhibits high affinity for the CECR2 BRD and remarkable selectivity across the human bromodomain family, making it suitable for precise cellular and biochemical interrogation of CECR2.[8][9]
Quantitative Data Summary
The efficacy and selectivity of Nvs-cecr2-1 have been characterized through various biochemical, biophysical, and cell-based assays. The data below is compiled from key studies.
Table 1: Biochemical and Biophysical Binding Data for Nvs-cecr2-1
| Assay Type | Parameter | Value | Reference |
|---|---|---|---|
| AlphaScreen | IC₅₀ | 47 nM | [8] |
| Isothermal Titration Calorimetry (ITC) | K_D_ | 80 nM | [8][10] |
| Thermal Shift Assay | ΔT_m_ | 12.52 °C |[8][9] |
Table 2: Cellular Activity of Nvs-cecr2-1 (Cytotoxicity)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| SW48 | Colon Cancer | Submicromolar (~0.54 µM) | [3] |
| HCT116 | Colon Cancer | ~2.5 µM | [3] |
| A549 | Lung Cancer | >5 µM | [3] |
| HeLa | Cervical Cancer | ~5 µM | [3] |
| MCF7 | Breast Cancer | >5 µM |[3] |
Mechanism of Action
Nvs-cecr2-1 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 bromodomain. By occupying this site, it prevents CECR2 from engaging with its natural histone substrates.
Inhibition of Chromatin Binding
The primary molecular effect of Nvs-cecr2-1 is the disruption of the CECR2-chromatin interaction. Cellular studies demonstrate that treatment with Nvs-cecr2-1 leads to a dose-dependent displacement of endogenous CECR2 from the chromatin-bound cellular fraction to the soluble, unbound fraction.[3][11] This action effectively halts the recruitment of the CERF remodeling complex to its target gene loci, thereby inhibiting its chromatin remodeling functions.
Caption: Nvs-cecr2-1 mechanism of action.
Downstream Cellular Consequences
By displacing CECR2 from chromatin, Nvs-cecr2-1 triggers significant cellular changes. In various cancer cell lines, particularly SW48 colon cancer cells, this inhibition leads to the induction of apoptosis.[3][12] This suggests that certain cancer types are dependent on CECR2-mediated chromatin remodeling for survival.
Furthermore, recent studies have implicated CECR2 in promoting breast cancer metastasis. CECR2 appears to drive metastasis by activating the NF-κB signaling pathway, which in turn upregulates genes involved in epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive macrophages.[13] Inhibition of CECR2 with Nvs-cecr2-1 can suppress the expression of these downstream targets, highlighting a potential therapeutic strategy for metastatic cancers.[13]
CECR2-Mediated Signaling Pathway
The role of CECR2 in cancer progression can be visualized through its influence on the NF-κB signaling pathway. By regulating the chromatin accessibility of NF-κB target genes, CECR2 can amplify a pro-metastatic transcriptional program.
Caption: CECR2-NF-κB signaling in metastasis.
Key Experimental Protocols
Characterizing the activity of a chemical probe like Nvs-cecr2-1 requires specific and robust methodologies. Below are detailed protocols for key assays used in its validation.
Chromatin Fractionation Assay
This assay is used to determine if Nvs-cecr2-1 displaces CECR2 from chromatin within cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW48) and grow to 80-90% confluency. Treat cells with desired concentrations of Nvs-cecr2-1 (e.g., 5-15 µM) or DMSO (vehicle control) for 2 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, with protease inhibitors) containing 0.1% Triton X-100.
-
Isolation of Nuclei: Incubate on ice for 10 minutes to lyse cell membranes, then centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the soluble, chromatin-unbound fraction (U).
-
Chromatin Extraction: Wash the nuclear pellet once with Buffer A. Lyse the nuclei in a high-salt buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, with protease inhibitors).
-
Separation: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the soluble nuclear fraction, and the remaining pellet is the insoluble, chromatin-bound fraction (B).
-
Analysis: Analyze both the unbound (U) and bound (B) fractions by SDS-PAGE and immunoblotting using antibodies against CECR2. Use GAPDH as a marker for the unbound fraction and Lamin A/C or histone H3 for the chromatin-bound fraction.[3][11]
References
- 1. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. uniprot.org [uniprot.org]
- 6. Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 9. Probe NVS-CECR2-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
